molecular formula C5H11ClN4 B6246842 1-(4H-1,2,4-triazol-4-yl)propan-2-amine hydrochloride CAS No. 2408972-00-7

1-(4H-1,2,4-triazol-4-yl)propan-2-amine hydrochloride

Cat. No.: B6246842
CAS No.: 2408972-00-7
M. Wt: 162.62 g/mol
InChI Key: VZVCUUGQUHTCLQ-UHFFFAOYSA-N
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Description

1-(4H-1,2,4-triazol-4-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4H-1,2,4-triazol-4-yl)propan-2-amine hydrochloride typically involves the reaction of 4H-1,2,4-triazole with appropriate alkylating agents under controlled conditions. One common method involves the use of 2-bromo-1-propanamine as the alkylating agent. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4H-1,2,4-triazol-4-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the triazole ring .

Mechanism of Action

The mechanism of action of 1-(4H-1,2,4-triazol-4-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The triazole ring’s ability to form hydrogen bonds and coordinate with metal ions enhances its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(4H-1,2,4-triazol-4-yl)propan-2-amine hydrochloride is unique due to its specific alkylamine side chain, which imparts distinct chemical and biological properties. This structural feature allows for diverse functionalization and enhances its potential in various applications .

Properties

CAS No.

2408972-00-7

Molecular Formula

C5H11ClN4

Molecular Weight

162.62 g/mol

IUPAC Name

1-(1,2,4-triazol-4-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C5H10N4.ClH/c1-5(6)2-9-3-7-8-4-9;/h3-5H,2,6H2,1H3;1H

InChI Key

VZVCUUGQUHTCLQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NN=C1)N.Cl

Purity

95

Origin of Product

United States

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